molecular formula C9H13ClF3NO B1418536 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide CAS No. 1153022-66-2

2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide

Cat. No.: B1418536
CAS No.: 1153022-66-2
M. Wt: 243.65 g/mol
InChI Key: WIZQYCAFBSSKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide is an organic compound with the molecular formula C9H13ClF3NO. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a cyclohexyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide typically involves the reaction of 4-(trifluoromethyl)cyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amides.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols and amines.

Scientific Research Applications

2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
  • 4-(trifluoromethyl)aniline
  • Chloroacetone

Uniqueness

2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide is unique due to the presence of both a cyclohexyl ring and a trifluoromethyl group, which impart distinct steric and electronic properties. This combination makes it a valuable compound in the synthesis of novel molecules with potential biological activity.

Properties

IUPAC Name

2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZQYCAFBSSKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.